molecular formula C32H46N4O2 B12414737 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide

4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide

Cat. No.: B12414737
M. Wt: 518.7 g/mol
InChI Key: LWZSVUPSOLLTIN-UHFFFAOYSA-N
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Description

4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The structure of this compound suggests it could be involved in intricate biochemical interactions due to its multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide likely involves multiple steps, including the formation of the benzamide core, the introduction of the aminoethylcarbamoylamino group, and the attachment of the octamethyl-tetrahydroanthracenyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound could undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would depend on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic transformations.

Biology

In biology, it might interact with specific proteins or enzymes, potentially serving as a tool for studying biochemical pathways.

Medicine

In medicine, it could be investigated for its potential therapeutic effects, possibly targeting specific diseases or conditions.

Industry

In industry, it might be used in the production of advanced materials, pharmaceuticals, or other specialized products.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. It might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamides, anthracene derivatives, or aminoethylcarbamoylamino-containing molecules.

Uniqueness

The uniqueness of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.

Properties

Molecular Formula

C32H46N4O2

Molecular Weight

518.7 g/mol

IUPAC Name

4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide

InChI

InChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38)

InChI Key

LWZSVUPSOLLTIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C(C3=C(C=C21)C(CCC3(C)C)(C)C)NC(=O)C4=CC=C(C=C4)NC(=O)NCCN)(C)C)C

Origin of Product

United States

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